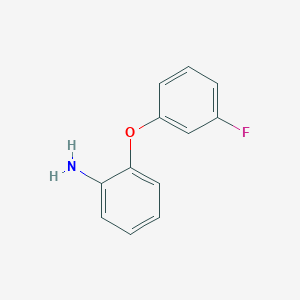

2-(3-Fluorophenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZHDJAXAOGJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599131 | |

| Record name | 2-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640766-67-2 | |

| Record name | 2-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-(3-Fluorophenoxy)aniline?

A Comprehensive Technical Guide to 2-(3-Fluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound. It explores its synthesis, reactivity, and significance as a structural motif in medicinal chemistry, offering field-proven insights for its application in research and development.

Introduction and Strategic Importance

This compound is a diaryl ether derivative incorporating two key structural motifs highly relevant to modern drug discovery: the aniline substructure and a fluorinated aromatic ring. The aniline moiety is a versatile scaffold found in numerous approved therapeutics, prized for its ability to engage in critical interactions with biological targets.[1] However, aniline-containing compounds can be susceptible to metabolic oxidation, sometimes leading to toxicity.[1]

The strategic incorporation of fluorine is a cornerstone of contemporary medicinal chemistry.[2] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable intermolecular interactions. This guide will dissect the properties of this compound, providing a foundational understanding for its use as a building block in the synthesis of novel bioactive compounds.

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique chemical structure and associated identifiers.

Caption: 2D Structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 640766-67-2 | [3][4] |

| Molecular Formula | C₁₂H₁₀FNO | [3] |

| Molecular Weight | 203.21 g/mol | [3] |

| SMILES | C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)F | [3] |

| Calculated LogP | 3.20 | [3] |

| Topological Polar Surface Area | 35.25 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

| Storage Conditions | Sealed in dry, 2-8°C |[3] |

Spectroscopic Characterization Profile

While specific experimental spectra for this compound are not publicly available, a theoretical analysis based on its structure provides a robust predictive framework for its characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aniline and fluorophenoxy rings, as well as the amine protons.

-

Aromatic Region (approx. 6.5-7.5 ppm): A complex series of multiplets is anticipated for the eight aromatic protons. The protons on the aniline ring will be influenced by the electron-donating amine and the electron-withdrawing ether oxygen. The protons on the fluorophenoxy ring will show additional coupling to the fluorine atom.

-

Amine Protons (approx. 3.5-4.5 ppm): A broad singlet corresponding to the two NH₂ protons is expected. The chemical shift can vary with concentration and solvent. This signal will disappear upon D₂O exchange, a key diagnostic test.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 12 distinct signals for the carbon atoms, assuming no accidental equivalence.

-

Aromatic Carbons (approx. 110-160 ppm): The carbons of the two aromatic rings will resonate in this region. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

N-H Stretching (approx. 3300-3500 cm⁻¹): As a primary amine, two distinct, sharp to medium bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-O-C Stretching (approx. 1200-1260 cm⁻¹): A strong, characteristic absorption band for the aryl-alkyl ether C-O asymmetric stretch is expected.

-

C-F Stretching (approx. 1000-1300 cm⁻¹): A strong absorption band in this region is indicative of the C-F bond.

-

Aromatic C=C Stretching (approx. 1450-1600 cm⁻¹): Multiple sharp bands of variable intensity will be present, corresponding to the carbon-carbon stretching within the aromatic rings.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 203.21.

-

Fragmentation: Key fragmentation pathways would likely involve the cleavage of the diaryl ether bond, leading to fragment ions corresponding to the fluorophenoxy and aminophenyl moieties.

Synthesis and Reactivity

Synthetic Strategy: Ullmann Condensation

The most common and industrially relevant method for constructing the diaryl ether linkage in this compound is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[6][7] For this specific target, the reaction would proceed between 2-bromoaniline (or a protected version) and 3-fluorophenol.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with electron-rich aryl halides. Modern protocols often use copper(I) salts and N,N- or N,O-chelating ligands to facilitate the reaction at lower temperatures (90-110°C) compared to the harsh conditions of the classical Ullmann reaction (~200°C).[7]

Caption: General workflow for the Ullmann synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its primary functional groups:

-

Aniline Moiety: The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution (e.g., halogenation, nitration). The amine can also undergo diazotization to form a diazonium salt, a versatile intermediate for introducing a wide range of functional groups. It can be readily acylated or alkylated.

-

Ether Linkage: The C-O ether bond is generally stable to many reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr, HI).

-

Fluorophenoxy Ring: The fluorine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution on its own ring, though this ring is less activated than the aniline ring.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(phenoxy)aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific combination of the ortho-amino group and the meta-fluoro substituent in this compound makes it a valuable building block for several reasons:

-

Scaffold for Kinase Inhibitors: The aniline nitrogen can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP in many kinase inhibitors. The phenoxy group can be directed into hydrophobic pockets of the active site.

-

Modulation of Physicochemical Properties: The fluorine atom can block sites of metabolism, increasing the metabolic stability and half-life of a potential drug candidate.[2] It can also lower the pKa of the aniline nitrogen, which can be beneficial for tuning solubility and cell permeability.

-

Bioisosteric Replacement: The phenoxy group can serve as a bioisostere for other aromatic or heterocyclic systems, allowing for fine-tuning of a compound's selectivity and safety profile.[8] While anilines themselves can pose toxicity risks, their incorporation into more complex, rigid structures often mitigates these issues.[1]

This molecule serves as an ideal starting point for library synthesis, where modifications to the aniline nitrogen or further substitution on either aromatic ring can rapidly generate a diverse set of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

-

Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, as recommended at 2-8°C.[3]

-

Hazards: While specific toxicity data for this compound is limited, related aniline and fluorinated aromatic compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9] A thorough review of the Safety Data Sheet (SDS) is mandatory before handling.

References

-

SynArchive. Ullmann Condensation. SynArchive. Available from: [Link]

- Buck, E. et al. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters.

- Schareina, T. et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.

- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Santillan, R. et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Sociedad Química de México.

-

PubChem. 2-[2-(3-Fluorophenoxy)ethoxy]aniline. National Center for Biotechnology Information. Available from: [Link]

-

Lead Sciences. 3-Fluoro-4-(2-fluorophenoxy)aniline. Lead Sciences. Available from: [Link]

- Ameta, K. L. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones.

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. Available from: [Link]

- MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI.

- Izawa, K. et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.

-

PubChem. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Available from: [Link]

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.

- MDPI. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available from: [Link]

- The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances.

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 640766-67-2 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. synarchive.com [synarchive.com]

- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | C13H9ClF3NO | CID 67677 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(3-Fluorophenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 2-(3-Fluorophenoxy)aniline, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document will delve into the compound's fundamental properties, synthesis strategies, and its role in the development of novel therapeutics. The content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design.

Core Compound Identification and Properties

This compound is an aromatic compound characterized by an aniline moiety linked to a fluorinated phenyl group via an ether bond. The strategic placement of the fluorine atom and the amino group makes it a valuable synthon for introducing specific pharmacophoric features into drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 640766-67-2 | [1] |

| Molecular Formula | C₁₂H₁₀FNO | [1] |

| Molecular Weight | 203.21 g/mol | [1] |

| SMILES | C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)F | [1] |

| Purity | Typically >95% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Strategic Synthesis of this compound

The synthesis of diaryl ethers and substituted anilines is a cornerstone of medicinal chemistry. For a molecule like this compound, two primary retrosynthetic disconnections can be envisioned, leading to two powerful and widely adopted synthetic strategies: the Ullmann Condensation and the Buchwald-Hartwig Amination. The choice between these routes often depends on the availability and reactivity of starting materials.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[2][3] In the context of this compound, this would typically involve the coupling of 2-aminophenol with 1-bromo-3-fluorobenzene or 2-bromoaniline with 3-fluorophenol. The former is often preferred to avoid self-condensation of the aminophenol.

Objective: To synthesize this compound from 2-aminophenol and 1-bromo-3-fluorobenzene.

Materials:

-

2-Aminophenol

-

1-Bromo-3-fluorobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by 1-bromo-3-fluorobenzene (1.2 eq).

-

Reaction Execution: Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality of Experimental Choices:

-

Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations.

-

Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

-

Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidation of the copper catalyst and the aminophenol.

Sources

A Comprehensive Spectroscopic Guide to 2-(3-Fluorophenoxy)aniline

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 2-(3-Fluorophenoxy)aniline, a diaryl ether derivative, represents a scaffold of significant interest due to the combined electronic properties of the aniline and fluorophenoxy moieties. Diaryl ethers are prevalent in natural products and pharmaceuticals, and the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required to characterize this compound with unimpeachable confidence. We will move beyond mere data presentation to explore the causality behind the expected spectral features. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, ensuring that every protocol is a self-validating system for achieving accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

Expertise & Rationale: Why NMR is Critical

The unambiguous assignment of protons and carbons in the two distinct aromatic rings is the primary challenge. The electron-donating nature of the amine group (-NH₂) and the ether oxygen (-O-), contrasted with the electron-withdrawing effect of the fluorine atom, creates a unique electronic environment for each nucleus. This results in a predictable dispersion of signals in the NMR spectra. ¹⁹F NMR is particularly powerful, as the fluorine nucleus is 100% naturally abundant and highly sensitive, offering a direct and clean probe into its local environment.[1][2]

Experimental Protocol: High-Resolution NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a standard choice for many organic molecules, while DMSO-d₆ is preferable if hydrogen bonding involving the -NH₂ protons is of particular interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ carbons (though only CH groups are expected in the aromatic region here).

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The chemical shifts are typically referenced against an external standard like CFCl₃.[3]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Predicted Spectral Data & Interpretation

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established substituent effects on aniline[4][5] and fluorobenzene systems.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-3' | 7.25 - 7.35 | t | 1H | Triplet due to coupling with two adjacent protons. |

| H-4, H-5, H-6 | 6.80 - 7.20 | m | 3H | Complex multiplet from the aniline ring protons. |

| H-2', H-4', H-6' | 6.65 - 6.85 | m | 3H | Complex multiplet from the fluorophenoxy ring protons, shifted upfield. |

| -NH₂ | ~3.80 | br s | 2H | Broad singlet, chemical shift is solvent and concentration dependent. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale |

| C-F (C-3') | 162 - 165 (d) | Large ¹JCF coupling constant; characteristic of a carbon directly bonded to fluorine. |

| C-O (Ar) | 157 - 160 | Aromatic carbon involved in the ether linkage on the fluorophenoxy ring. |

| C-O (Ar) | 145 - 148 | Aromatic carbon involved in the ether linkage on the aniline ring. |

| C-N | 140 - 143 | Aromatic carbon directly attached to the amine group. |

| Aromatic CH | 105 - 132 | Multiple signals corresponding to the remaining 8 aromatic CH carbons. Carbons ortho and para to the -NH₂ group will be shifted upfield. |

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique "fingerprint" for this compound.

Expertise & Rationale: Key Vibrational Modes

The diagnostic power of IR for this molecule lies in its ability to confirm the presence of several key functionalities simultaneously:

-

N-H Stretch: The primary amine (-NH₂) group gives rise to two characteristic sharp bands.[6]

-

C-O-C Stretch: The diaryl ether linkage produces strong, characteristic asymmetric and symmetric stretching bands.

-

C-F Stretch: The carbon-fluorine bond shows a strong absorption in the fingerprint region.

-

Aromatic C=C and C-H Bends: These confirm the presence of the benzene rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Workflow for IR Analysis

Caption: A typical workflow for acquiring an ATR-IR spectrum.

Predicted Spectral Data & Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3350 | N-H asymmetric & symmetric stretch | Primary Amine (-NH₂) | A characteristic doublet for primary amines.[6][7] |

| 3100 - 3000 | C-H stretch | Aromatic | Confirms the presence of sp² C-H bonds in the benzene rings. |

| 1620 - 1580 | C=C stretch | Aromatic | In-ring skeletal vibrations of the aromatic rings. |

| 1600 - 1550 | N-H bend (scissoring) | Primary Amine (-NH₂) | Bending vibration associated with the primary amine. |

| 1300 - 1200 | C-O-C asymmetric stretch | Diaryl Ether | A strong, characteristic band for the ether linkage. |

| 1250 - 1150 | C-N stretch | Aromatic Amine | Stretching of the bond between the aromatic ring and the nitrogen atom. |

| 1100 - 1000 | C-F stretch | Aryl Fluoride | Strong absorption indicative of the carbon-fluorine bond. |

| 900 - 675 | C-H out-of-plane bend | Aromatic | Bending patterns in this region can give clues about the substitution pattern. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns.

Expertise & Rationale: Ionization and Fragmentation

Using Electron Ionization (EI), we expect to see a clear molecular ion (M⁺˙) peak. The molecular weight of this compound (C₁₂H₁₀FNO) is 203.21. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[8] The fragmentation pattern will be dominated by cleavages characteristic of aromatic amines and diaryl ethers, primarily the cleavage of the C-O ether bond.[9][10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for sample purity confirmation or via a direct insertion probe.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. biophysics.org [biophysics.org]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aniline [webbook.nist.gov]

- 8. whitman.edu [whitman.edu]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

Technical Guide: Solubility Profile of 2-(3-Fluorophenoxy)aniline in Common Organic Solvents

A Predictive and Methodological Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(3-Fluorophenoxy)aniline, a key intermediate in pharmaceutical and materials science. In the absence of extensive public domain data for this specific molecule, this document leverages fundamental chemical principles to predict its solubility profile across a range of common organic solvents. We present a detailed structural analysis of the solute, discuss the intermolecular forces governing its interaction with various solvent classes, and provide a robust, field-proven experimental protocol for the empirical determination of its solubility. This guide is designed to equip researchers, chemists, and formulation scientists with the theoretical foundation and practical methodology required to effectively utilize this compound in their work, ensuring predictable and reproducible results in synthesis, purification, and formulation.

Introduction: The Significance of Solubility

This compound is an aromatic compound featuring an amine, an ether linkage, and a fluorine substituent. Its structural motifs make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics and functional materials. The solubility of such a compound is not a mere physical constant; it is a critical parameter that dictates its utility and handling in virtually every application. From designing a synthetic route where it must be dissolved in a reaction medium, to its purification via crystallization, and ultimately to its formulation in a final product, understanding its solubility is paramount.[1]

This guide addresses the solubility of this compound from two perspectives:

-

A Predictive Analysis: Based on its molecular structure and the well-established principles of solute-solvent interactions.

-

A Methodological Framework: Providing a standardized, reliable protocol for researchers to determine solubility experimentally.

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that substances with similar intermolecular forces are likely to be soluble in one another. We can dissect the structure of this compound to understand its inherent polarity and potential for intermolecular interactions.

Molecular Structure of this compound:

-

Molecular Formula: C₁₂H₁₀FNO[3]

-

Molecular Weight: 203.21 g/mol [3]

-

Key Functional Groups:

-

Aniline Moiety (-NH₂ group on a benzene ring): This primary aromatic amine is polar. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bonds allow it to act as a hydrogen bond donor.[4][5]

-

Aromatic Ether Linkage (-O-): The oxygen atom in the ether group has two lone pairs of electrons, making it an effective hydrogen bond acceptor.[6][7]

-

Aromatic Rings & Fluoro-substituent: The two phenyl rings constitute a large, nonpolar, and hydrophobic portion of the molecule. The fluorine atom is highly electronegative but, as a single substituent, contributes moderately to polarity while increasing lipophilicity. This nonpolar character is significant.[6]

-

Predicted Interactions with Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the amine and ether groups, this compound is expected to form strong hydrogen bonds with these solvents.[8][9] Therefore, high solubility is predicted in lower alcohols like methanol and ethanol. Its solubility in water is expected to be significantly lower due to the large hydrophobic aromatic backbone.[10]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents have dipole moments but cannot donate hydrogen bonds. They can, however, accept hydrogen bonds. The aniline and ether moieties of the solute can interact favorably with these solvents via dipole-dipole interactions and by accepting hydrogen bonds from the solute's N-H group. Good to moderate solubility is predicted in this class. Tetrahydrofuran (THF), being an ether itself, is expected to be an excellent solvent.[11][12]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The solubility in these solvents will be driven by the large nonpolar surface area of the two phenyl rings. Van der Waals forces will be the primary interaction. Moderate to good solubility is expected in aromatic solvents like toluene and chlorinated solvents like dichloromethane. Solubility in aliphatic hydrocarbons like hexane is likely to be lower due to the polar nature of the amine and ether groups.[13][14]

Experimental Determination of Solubility

To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a liquid, recommended for its reliability and accuracy.[15][16][17]

Standard Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials & Apparatus:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control (or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Protocol Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24-48 hours.

-

Causality & Validation: The system is assumed to be at equilibrium when the concentration of the solute in the solution no longer changes over time. To validate this, samples can be taken at different time points (e.g., 24h, 36h, 48h) to confirm that the measured solubility has plateaued.

-

-

Sample Collection and Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial.

-

Causality & Validation: This filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filtration should be performed quickly to minimize any temperature change that could cause precipitation.

-

-

Quantification:

-

Accurately dilute the filtered sample with a known volume of the solvent (or a suitable mobile phase for HPLC).

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV.

-

Causality & Validation: An HPLC method must be validated for linearity, accuracy, and precision. A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask protocol.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Predicted Solubility Data & Discussion

While experimental determination is the definitive method, a predictive table is invaluable for initial solvent screening. The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature (approx. 25 °C), based on the structural analysis in Section 2.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility Category | Predicted Range (mg/mL) | Rationale for Prediction |

| Methanol | Polar Protic | Very High | > 200 | Strong H-bond donating and accepting interactions with the -NH₂ and ether groups. |

| Ethanol | Polar Protic | High | 100 - 200 | Similar to methanol, with slightly reduced polarity. |

| Acetone | Polar Aprotic | High | 100 - 200 | Strong dipole-dipole interactions and H-bond acceptance. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Very High | > 200 | Excellent "like dissolves like" scenario; both solute and solvent are ethers. Strong dipole and dispersion forces. |

| Acetonitrile | Polar Aprotic | Moderate | 20 - 100 | Good dipole-dipole interactions, but less effective H-bond acceptor than acetone or THF. |

| Dichloromethane (DCM) | Nonpolar | High | 100 - 200 | Can interact with both polar and nonpolar parts of the molecule. |

| Toluene | Nonpolar (Aromatic) | Moderate | 20 - 100 | Favorable π-stacking interactions between aromatic rings of solute and solvent. |

| n-Hexane | Nonpolar (Aliphatic) | Low | < 5 | Dominated by nonpolar interactions, but insufficient to overcome the polar nature of the solute's functional groups. |

| Water | Polar Protic | Very Low | < 1 | The large hydrophobic backbone of the molecule outweighs the H-bonding potential of the -NH₂ and ether groups. |

Note: The data in this table are predictive and illustrative. They should be confirmed by the experimental protocol outlined in Section 3.

Visualizing Solute-Solvent Interactions

The interplay between the molecule's distinct regions and different solvent types is key to its solubility profile.

Caption: Solute-Solvent Interaction Model.

Conclusion

This compound is a molecule with a dual character, possessing both polar functional groups capable of hydrogen bonding and a significant nonpolar backbone. This structure leads to a predicted high solubility in a broad range of polar protic, polar aprotic, and moderately nonpolar organic solvents, with limited solubility in highly aliphatic or aqueous media. For drug development and chemical process professionals, this profile suggests that solvents like alcohols (methanol, ethanol), ethers (THF), and ketones (acetone) are excellent primary choices for dissolution. This guide provides not only a strong predictive foundation for solvent selection but also a robust, validated experimental workflow to obtain the precise quantitative data necessary for process optimization, formulation, and regulatory compliance.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Wikipedia. (n.d.). Phenol ether. Wikipedia. [Link]

-

University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Source not specified. [Link]

-

Courseware Document. (n.d.). Amine compounds. Source not specified. [Link]

-

Lab Manual. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source not specified. [Link]

-

Lab Handout. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning. [Link]

-

PubChem. (n.d.). 2-[2-(3-Fluorophenoxy)ethoxy]aniline. PubChem. [Link]

-

RMIT Open Press. (n.d.). Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. Chemistry LibreTexts. [Link]

-

SNS Courseware. (n.d.). AROMATIC AMINES. SNS Courseware. [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

-

EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]

-

EBSCO. (n.d.). Ethers. Research Starters. [Link]

-

Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. Solubility of Things. [Link]

-

Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137-1159. [Link]

-

Editorial. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 885-886. [Link]

-

Purdue University. (n.d.). Alcohols and Ethers. Purdue University Chemistry. [Link]

-

Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. AIP Publishing. [Link]

-

IUPAC. (n.d.). Solubility Data Series. IUPAC. [Link]

-

Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. ResearchGate. [Link]

-

PubChem. (n.d.). Aniline. PubChem. [Link]

-

Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65, 498-501. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. chemscene.com [chemscene.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 6. Phenol ether - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. snscourseware.org [snscourseware.org]

- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 10. embibe.com [embibe.com]

- 11. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 14. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. iupac.org [iupac.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. iupac.org [iupac.org]

- 21. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 2-(3-Fluorophenoxy)aniline Derivatives: A Technical Guide for Drug Discovery

Abstract

The 2-(3-fluorophenoxy)aniline scaffold is a privileged structural motif in medicinal chemistry, demonstrating a versatile potential for derivatization to yield compounds with significant biological activities. This technical guide provides an in-depth exploration of the known and potential therapeutic applications of these derivatives, with a primary focus on their antimicrobial and anticancer properties. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action, supported by detailed experimental protocols and in-silico analyses. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The this compound Core - A Promising Scaffold

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The this compound core combines the favorable attributes of a fluorinated phenyl ring with a flexible phenoxy aniline backbone, offering multiple points for chemical modification. This unique combination of features makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases. While research into this specific scaffold is still emerging, preliminary studies on related compounds suggest significant potential in the fields of infectious diseases and oncology.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The development of new classes of antimicrobial agents with novel mechanisms of action is therefore a critical priority. Derivatives of the this compound scaffold have shown considerable promise in this arena, particularly as antimycobacterial and antibacterial agents.

Synthesis of Antimicrobial Quinoline Derivatives

A notable example of the antimicrobial potential of this scaffold is the synthesis of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives.[1][2] The synthetic scheme highlights the versatility of the this compound core in multi-step synthesis.

Experimental Protocol: Synthesis of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9a–i) [1]

A detailed synthetic route is described in the literature, commencing with a Pfitzinger reaction to construct the quinoline core, followed by several modification steps to introduce the 2-(3-fluorophenoxy) moiety and subsequent derivatization.[1] The key final step involves the reaction of a precursor with various substituted benzyl halides to yield the target compounds.[1]

Potent Antimycobacterial and Antibacterial Activity

These quinoline derivatives have demonstrated significant in vitro activity against a panel of bacterial and fungal pathogens, with particularly noteworthy efficacy against Mycobacterium tuberculosis H37Rv.[1][2]

| Compound ID | Modification | M. tuberculosis H37Rv MIC (μM)[1] |

| 9b | 4-Bromobenzyloxy | 3.41 |

| 9c | 4-Chlorobenzyloxy | 3.41 |

| 9d | 4-Methylbenzyloxy | 3.41 |

| 9f | 3-Cyanobenzyloxy | 3.41 |

| 9g | 4-Cyanobenzyloxy | 12.23 |

| 9h | 3,5-Difluorobenzyloxy | 3.41 |

| 9i | 2-Cyanobenzyloxy | 3.41 |

Data extracted from ACS Omega 2022, 7, 50, 47096–47107.[1]

The results indicate that substitutions on the benzyloxy ring, particularly with electron-withdrawing groups like bromo, chloro, and cyano, as well as the electron-donating methyl group at the para position, lead to excellent antimycobacterial activity.[1] Several of these compounds also exhibited good activity against Gram-negative (P. mirabilis) and Gram-positive (B. subtilis) bacteria, and the fungus A. niger.[1][2] Importantly, these derivatives were found to be non-toxic to Vero cell lines, suggesting a favorable selectivity profile.[1][2]

Mechanism of Action: Targeting ATP Synthase

In-silico docking studies have provided valuable insights into the potential mechanism of action of these antimicrobial derivatives. The compounds demonstrated stable and significant binding to ATP synthase (PDB ID: 4V1F), suggesting that they may act as inhibitors of this essential enzyme.[1][2] Inhibition of ATP synthase disrupts the energy metabolism of microbial cells, leading to cell death. This represents a promising mechanism of action that could be effective against drug-resistant strains.

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing [1]

-

Well Diffusion Method:

-

Prepare agar plates with the desired growth medium for the target microorganisms.

-

Inoculate the plates with a standardized suspension of the test organism.

-

Create wells in the agar and add a defined concentration of the test compound dissolved in DMSO.

-

Use standard drugs (e.g., streptomycin for bacteria, fluconazole for fungi) as positive controls and DMSO as a negative control.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each well.

-

-

Minimum Inhibitory Concentration (MIC) Determination (MTT Assay for M. tuberculosis):

-

Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

-

Add a standardized inoculum of the test organism to each well.

-

Incubate the plates under appropriate conditions.

-

For the MTT assay, add MTT solution to each well and incubate further.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

The MIC is the lowest concentration of the compound that inhibits visible growth.

-

Anticancer Potential: A Promising Avenue for Exploration

While the antimicrobial activities of this compound derivatives are becoming increasingly documented, their potential as anticancer agents remains a largely unexplored but highly promising area of research. The broader class of aniline derivatives has been extensively investigated for anticancer properties, with many compounds acting as inhibitors of key signaling pathways involved in cancer progression.[3][4]

Potential as Kinase Inhibitors

Many successful anticancer drugs are kinase inhibitors, which block the activity of enzymes that play a crucial role in cell growth, proliferation, and survival.[5] The aniline scaffold is a common feature in many kinase inhibitors, often serving as a key pharmacophore that interacts with the ATP-binding site of the kinase.[4] It is plausible that derivatives of this compound could be designed to target specific kinases implicated in cancer.

Caption: Hypothetical mechanism of anticancer action via kinase inhibition.

Structure-Activity Relationship (SAR) Considerations for Anticancer Activity

Based on the SAR of other aniline-based anticancer agents, several structural modifications to the this compound scaffold could be explored to optimize anticancer activity:

-

Substitution on the Aniline Ring: Introduction of various substituents on the aniline ring can modulate the electronic properties and steric bulk, influencing binding to the target protein.

-

Modification of the Phenoxy Linker: Altering the ether linkage could impact the conformational flexibility of the molecule.

-

Derivatization of the Aniline Nitrogen: The aniline nitrogen can be acylated or incorporated into heterocyclic rings to create new interactions with the target.

Proposed Experimental Workflow for Anticancer Screening

A systematic approach is required to evaluate the anticancer potential of novel this compound derivatives.

Caption: A typical workflow for anticancer drug discovery.

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the existing medium with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The documented antimicrobial, and particularly antimycobacterial, activity of its derivatives highlights a clear path for further investigation and optimization. The potential for these compounds to act as ATP synthase inhibitors is an exciting avenue for combating drug-resistant pathogens.

While the anticancer potential of this specific scaffold is less explored, the prevalence of the aniline moiety in known kinase inhibitors provides a strong rationale for its investigation in this therapeutic area. A systematic approach to synthesis and screening, guided by the principles of medicinal chemistry and SAR, could lead to the discovery of potent and selective anticancer agents.

References

-

Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 2022. [Link]

-

Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. PubMed, 2022. [Link]

-

Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate, 2024. [Link]

-

Tyrosine kinase inhibitors in cancer therapy. PubMed, 2004. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI, 2024. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC, 2024. [Link]

-

A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. MDPI, 2023. [Link]

-

Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 2023. [Link]

-

Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. ResearchGate, 2023. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC, 2024. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine kinase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive and Methodological Guide to the Thermogravimetric Analysis of 2-(3-Fluorophenoxy)aniline

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 2-(3-Fluorophenoxy)aniline, a key intermediate in pharmaceutical and materials science. In the absence of specific literature on its thermal decomposition, this document leverages foundational principles of thermal analysis and data from analogous aromatic and fluorinated compounds to establish a robust, predictive methodology. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, data interpretation strategies, and an exploration of decomposition kinetics. The guide emphasizes scientific integrity, ensuring that the proposed experimental design is self-validating and grounded in established analytical standards.

Introduction: The Significance of Thermal Stability for this compound

This compound (C₁₂H₁₀FNO) is an aromatic amine derivative whose utility in various synthetic pathways is intrinsically linked to its chemical and physical stability.[1][2] Understanding the thermal behavior of this compound is paramount for defining safe handling temperatures, predicting shelf-life, and ensuring the integrity of manufacturing processes. Thermogravimetric analysis (TGA) is an essential technique for this characterization, providing quantitative insights into mass changes as a function of temperature.[3] This allows for the determination of decomposition temperatures, the presence of volatile components, and the overall thermal stability of the material.

The molecular structure of this compound, featuring a fluorophenoxy group and an aniline moiety, suggests a complex thermal decomposition profile. The presence of the C-F bond, known for its high bond energy, may impart a degree of thermal stability, while the amine group can be susceptible to oxidation and degradation. This guide will explore the expected thermal decomposition pathways and provide a comprehensive methodology for their investigation.

Physicochemical Properties of this compound

A thorough understanding of the material's properties is crucial for designing a meaningful TGA experiment. Key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FNO | [1][2] |

| Molecular Weight | 203.21 g/mol | [2] |

| Appearance | Colorless to brown, oily liquid | [4] (by analogy with aniline) |

| Storage | Sealed in dry, 2-8℃ | [2] |

Proposed Experimental Protocol for TGA of this compound

This section details a comprehensive, step-by-step protocol for the thermogravimetric analysis of this compound. The causality behind each experimental choice is explained to ensure a robust and reproducible analysis.

Instrument and Consumables

-

Thermogravimetric Analyzer: A high-precision TGA instrument capable of controlled heating rates and atmosphere is required.

-

Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles are recommended due to their inertness at high temperatures.[5]

-

Purge Gas: High-purity nitrogen (N₂) for inert atmosphere experiments and dry air or oxygen (O₂) for oxidative stability studies.[6]

Sample Preparation

Consistent and representative sample preparation is critical for high-quality TGA data.[7]

-

Homogenization: Ensure the sample is homogenous. If in solid form, gently grind to a uniform, fine powder.[7]

-

Sample Mass: Use a consistent sample weight of 5-10 mg for each analysis.[7] This mass is sufficient to be representative while minimizing thermal gradients.[7]

-

Crucible Loading: Place the sample into a clean, tared crucible and distribute it evenly across the bottom to ensure uniform heating.[7]

TGA Method Parameters

The following parameters are proposed for a comprehensive thermal analysis. It is recommended to perform experiments under both inert (nitrogen) and oxidative (air) atmospheres to fully characterize the thermal behavior.

| Parameter | Recommended Setting | Rationale |

| Temperature Program | ||

| Initial Temperature | 30°C | To establish a stable baseline. |

| Heating Rate | 10, 20, and 30 °C/min | Multiple heating rates are crucial for kinetic analysis using model-free methods.[8] |

| Final Temperature | 600°C (or higher if decomposition is incomplete) | To ensure complete decomposition and characterization of any residue. |

| Atmosphere | ||

| Purge Gas | Nitrogen (N₂) or Dry Air | To study thermal decomposition in an inert and an oxidative environment, respectively. |

| Gas Flow Rate | 50 mL/min | To ensure efficient removal of volatile decomposition products.[6] |

Experimental Workflow Diagram

Caption: Logical flow for kinetic analysis of TGA data.

Conclusion

This guide provides a comprehensive and scientifically grounded methodology for the thermogravimetric analysis of this compound. By following the detailed protocols for sample preparation, experimental execution, and data analysis, researchers can obtain reliable and insightful data on the thermal stability and decomposition kinetics of this important chemical intermediate. The predictive framework, based on the known properties of analogous compounds, serves as a robust starting point for a thorough investigation. The application of isoconversional kinetic analysis will further enhance the understanding of the decomposition mechanism, providing crucial information for process safety, material stability, and formulation development.

References

-

2-[2-(3-Fluorophenoxy)ethoxy]aniline | C14H14FNO2 | CID 39349629 - PubChem. Available at: [Link]

-

This compound (C12H10FNO) - PubChemLite. Available at: [Link]

-

Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - NIH. Available at: [Link]

-

Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data - MDPI. Available at: [Link]

-

KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. Available at: [Link]

-

kinetic analysis of high resolution TGA variable heating rate data, TA-061 - TA Instruments. Available at: [Link]

-

Thermal Analysis in the Pharmaceutical Industry - TA Instruments. Available at: [Link]

-

Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. Available at: [Link]

-

Thermogravimetric Analysis. Available at: [Link]

-

Thermogravimetric analysis (TGA) - Chemistry LibreTexts. Available at: [Link]

-

TGA Sample Preparation: A Complete Guide - Torontech. Available at: [Link]

-

3-Fluoro-4-(2-fluorophenoxy)aniline - Lead Sciences. Available at: [Link]

-

Application of Thermal Analysis to Flavors and Fragrances - Mettler Toledo. Available at: [Link]

-

Aniline (benzenamine) - DCCEEW. Available at: [Link]

-

(a) Thermogravimetric analysis (TGA) pro fi les for various anti-oxidant, and yellow index change of the fl uorinated polyimide fi lm with antioxidants such as (b) Irganox® 3114, (c) Irganox®1010, (d) Irganox® 565 at various temperature and thermal exposure time. - ResearchGate. Available at: [Link]

-

Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Available at: [Link]

-

2 Thermogravimetric analysis results of samples with and without aniline - ResearchGate. Available at: [Link]

-

Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand - International Science Community Association. Available at: [Link]

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed. Available at: [Link]

-

Thermogravimetric, Morphological and Infrared Analysis of Blends Involving Thermoplastic Starch and Poly(ethylene-co-methacrylic acid) and Its Ionomer Form - MDPI. Available at: [Link]

-

New thermal decomposition pathway for TATB - PMC - NIH. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C12H10FNO) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]

- 5. epfl.ch [epfl.ch]

- 6. etamu.edu [etamu.edu]

- 7. torontech.com [torontech.com]

- 8. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: A Structural Blueprint for Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of 2-(3-Fluorophenoxy)aniline

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] The diaryl ether motif, present in this compound, is also a significant pharmacophore. Understanding the precise solid-state conformation and intermolecular interactions of such a molecule is paramount for developing robust and effective active pharmaceutical ingredients (APIs). This guide will walk you through the essential steps, from obtaining the molecule to interpreting its crystal lattice, providing the rationale behind each experimental choice.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway: The Ullmann Condensation

A reliable method for the synthesis of diaryl ethers is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[4][5] An alternative, the Buchwald-Hartwig amination, offers a palladium-catalyzed route that can also be effective for C-O bond formation under milder conditions.[6][7][8][9][10] For this guide, we will focus on the classical Ullmann approach.

Protocol for the Synthesis of this compound:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-aminophenol (1.0 eq.), 1-bromo-3-fluorobenzene (1.1 eq.), potassium carbonate (K₂CO₃) as the base (2.0 eq.), and copper(I) iodide (CuI) as the catalyst (0.1 eq.).

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of solvent is critical as it must facilitate the reaction at elevated temperatures.[5]

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Extract the product from the filtrate using an appropriate organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[11] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form. Several techniques can be employed, and often, a screening of various solvents and methods is necessary.[12][13][14]

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a vial covered with a perforated cap. The slow evaporation of the solvent increases the concentration, leading to crystal growth.[13] This is often the simplest and first method to try.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12][13] This method is excellent for small quantities of material.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow cooling of the solution allows for the gradual formation of crystals.

For this compound, a good starting point would be to screen solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate, as well as binary mixtures, using both slow evaporation and vapor diffusion methods.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the 3D Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][15][16][17] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[18]

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.[18]

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a detector.[19] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[20][21]

-

Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated, and corrections for absorption are applied.[18][22]

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules like this, direct methods are typically successful.[21] This step provides an initial, rough model of the molecule's structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Software like PLATON can be used for this purpose.[23]

Software: A suite of software is used for this process, such as APEX2 for data collection, SAINT for integration, SADABS for absorption correction, and the SHELXTL package (or Olex2) for structure solution and refinement.[23][24][25][26][27]

Hypothetical Crystal Structure Analysis of this compound

In the absence of experimental data, we can predict key structural features based on the known principles of molecular interactions, particularly those involving fluorine.

Predicted Crystallographic Data

The following table presents a hypothetical but realistic set of crystallographic parameters for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₀FNO |

| Formula Weight | 203.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.385 |

Analysis of Intermolecular Interactions

The crystal packing of this compound would likely be governed by a combination of weak intermolecular forces. The diagram below illustrates the potential interactions.

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

-

N-H···O Hydrogen Bonding: The primary amine group (-NH₂) is a good hydrogen bond donor, and the ether oxygen is a potential acceptor. This interaction would likely play a significant role in forming chains or dimers of molecules within the crystal lattice.

-

C-H···F Interactions: The role of fluorine in hydrogen bonding is a topic of much discussion, but weak C-H···F interactions are now recognized as being significant in influencing crystal packing.[28][29][30][31][32] These interactions, though weak, can collectively contribute to the stability of the crystal structure.

-

π-π Stacking: The two aromatic rings in the molecule can interact with the rings of neighboring molecules through π-π stacking. The presence of the electronegative fluorine atom can modulate these interactions, potentially favoring offset or parallel-displaced stacking geometries.[15][33][34]

Significance for Drug Development: The Solid-State Perspective

The crystal structure of an API is not merely an academic curiosity; it is a critical piece of data for drug development.

-

Polymorphism: Many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][2][3][17][35] Different polymorphs can have different solubilities, dissolution rates, and stabilities, which can profoundly impact the bioavailability and shelf-life of a drug. A full crystallographic characterization is the first step in identifying and controlling the desired polymorphic form.

-

Structure-Activity Relationship (SAR): The determined solid-state conformation provides a low-energy snapshot of the molecule, which can be used in computational modeling to understand how it might bind to its biological target. This is a crucial component of rational drug design.

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions helps in understanding the material's physical properties, such as its mechanical strength and hygroscopicity. This information is vital for designing a stable and effective drug formulation (e.g., tablets, capsules).

Conclusion

This guide has provided a comprehensive, albeit prospective, technical overview of the crystal structure of this compound. By detailing the necessary steps of synthesis, crystallization, data collection, and analysis, we have constructed a robust framework for the structural elucidation of this and similar molecules. The insights gained from such an analysis—from the precise geometry of the molecule to the subtle interplay of intermolecular forces—are indispensable for advancing the development of new and improved pharmaceuticals. The principles and protocols outlined here represent a fusion of established techniques and expert-driven insights, designed to empower researchers in their quest to translate molecular architecture into therapeutic innovation.

References

-

PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]

-

Bansal, A. K., & de Jong, E. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SpringerLink. [Link]

-

Adams, H., Blanco, J. L., Chessari, G., Hunter, C. A., Low, C. M., Sanderson, J. M., & Vinter, J. G. (2001). Quantitative determination of intermolecular interactions with fluorinated aromatic rings. Chemistry, 7(16), 3494–3503. [Link]

-

All About Drugs. (n.d.). Polymorphism. All About Drugs. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]

-

Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1645-1664. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. MDPI. [Link]

-

Jagiellońskie Centrum Innowacji. (n.d.). Polymorphism of Pharmaceuticals – Significance and Selected Identification Methods. Jagiellońskie Centrum Innowacji. [Link]

-

Unknown. (n.d.). Crystallization of small molecules. [Link]

-

RCSB PDB. (2023, February 15). Crystallography Software. RCSB PDB. [Link]

-